![molecular formula C9F10 B1305831 Perfluoro(allylbenzene) CAS No. 67899-41-6](/img/structure/B1305831.png)
Perfluoro(allylbenzene)
Overview
Description
Catalytic Allylic Oxidation
Perfluoro(allylbenzene) is a compound that can undergo allylic oxidation. A study demonstrated that perfluorooctylseleninic acid, in conjunction with iodoxybenzene, catalyzes the allylic oxidation of alkenes to enones in trifluoromethylbenzene at reflux, achieving moderate to good yields. The catalyst can be recovered after reductive workup, highlighting the potential for recyclability in the process .
Synthesis of Perfluoro Compounds
The synthesis of perfluoro compounds, such as perfluoro[2.2]paracyclophane, has been achieved from various precursors. For instance, the reaction of 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene with Zn in acetonitrile at 100 degrees C resulted in a 39% yield. This synthesis is significant as it provides a pathway to create fully fluorinated compounds, which can be challenging to produce .
Molecular Structure Analysis
Perfluorobenzene serves as a model compound to understand the unusual bonding modes in perfluorinated compounds. Extensive DFT-M06-2X/6-311++G(d,p) investigations have been conducted on homomolecular dimers, trimers, and tetramers of perfluorobenzene. These studies reveal that dispersion and polarization are the main forces driving the formation of complex configurations in these compounds. The cooperative binding observed in these polymeric forms suggests that entirely negative fluorine atoms can interact cooperatively with each other .
Chemical Reactions Analysis
Perfluoroallylbenzene can be isomerized to form perfluoropropenylbenzene, which upon anodic oxidation yields α,β-bis(fluorosulfonyloxy)perfluoropropylbenzene. This compound can further react with CsF or AcONa/AcOH to form perfluoro-2-methylbenzoxolene or perfluoromethylphenyl-α-dione, respectively. These reactions demonstrate the versatility of perfluoroallylbenzene in synthesizing various fluorinated compounds .
Physical and Chemical Properties Analysis
The introduction of perfluoroallylbenzene into polysiloxane chains has been explored. The synthesis of 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene and its subsequent incorporation into polysiloxane chains via platinum-catalyzed hydrosilylation has been described. The resulting copolymers exhibit increased glass-transition temperatures with higher amounts of grafted fluoroaryl groups, indicating the impact of perfluoroallylbenzene on the thermal properties of the polymers .
Radical Copolymerization
The radical copolymerization of perfluoro(allylbenzene) with vinyl butyl ether has been performed, yielding copolymers containing alternating units of the comonomers. This process did not result in homopolymerization of the individual comonomers, and the copolymers were characterized by various spectroscopic methods. However, attempts to copolymerize perfluoro(allylbenzene) with acrylic monomers and maleic anhydride were unsuccessful .
Scientific Research Applications
1. Catalytic Hydrodefluorination
Perfluoroallylbenzene has been studied in catalytic hydrodefluorination processes. This reaction, utilizing Cp2TiH in THF, explores different mechanisms like single electron transfer and hydrometallation/fluoride elimination, highlighting its potential in producing a variety of compounds through selective reactions (Krüger, Ehm, & Lentz, 2016).
2. Copper-Catalyzed Hiyama Cross-Coupling
The compound is utilized in copper-catalyzed Hiyama cross-coupling reactions. This method allows for the synthesis of allylbenzenes, demonstrating its significance in organic chemistry and the synthesis of complex molecules (Cornelissen, Cirriez, Vercruysse, & Riant, 2014).
3. Rhodium(III)-Catalyzed Oxidative Olefination
Allylbenzene derivatives, including perfluoro(allylbenzene), are used in Rhodium(III)-catalyzed oxidative olefination, showcasing their utility in generating azacycles and olefination products (Li et al., 2011).
4. Fluorene and Anthracene Derivative Formation
Perfluoro(allylbenzene) plays a role in reactions leading to the formation of fluorene and anthracene derivatives. These reactions involve perfluorinated 1-alkyl-1-phenyl- and 1-alkyl-2-phenyl-1,2-dihydrocyclobutabenzenes, emphasizing its use in the creation of complex fluorinated compounds (Mezhenkova et al., 2011).
5. Aerobic Allylic C-H Acetoxylation
In aerobic allylic C-H acetoxylation, perfluoro(allylbenzene) derivatives are used. This process involves palladium-catalyzed reactions and provides insights into the mechanisms of allylic oxidation reactions (Jaworski et al., 2019).
6. Perfluoroalkylation and N-Heterocycle Formation
Perfluoro(allylbenzene) is involved in the synthesis of perfluoroalkylated amines and N-heterocycles. This process uses perfluoro acid anhydrides and copper catalysts, contributing to the creation of diverse chemical libraries (Kawamura et al., 2017).
7. Silicon Nanocrystals and Quantum Yield Studies
The compound is used in the study of silicon nanocrystals, particularly in understanding the quantum yield and photoluminescence as a function of size, highlighting its role in nanotechnology and material science (Mastronardi et al., 2012).
8. Allylbenzene Isomerization
Allylbenzene derivatives, including perfluoro(allylbenzene), are used in isomerization studies, which are essential for understanding chemical reactions and synthesizing various compounds (Jinesh, Antonyraj, & Kannan, 2010).
9. Perfluoroalkylation of Unactivated Alkenes
Perfluoro(allylbenzene) is applied in the perfluoroalkylation of unactivated alkenes, showcasing its role in introducing perfluoroalkyl groups onto sp3 carbon, thus constructing useful chemical skeletons (Kawamura & Sodeoka, 2016).
10. Transition Metal Catalysis and Nucleophilic Fluorination
This compound is significant in transition metal catalyzed transformations using fluorinating reagents. These transformations are crucial in synthesizing fluorine-containing pharmaceuticals and agrochemicals (Hollingworth & Gouverneur, 2012).
Mechanism of Action
- PFAS primarily interact with nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
There is a growing need to better understand the toxicity of Perfluoro(allylbenzene) and other per- and polyfluoroalkyl substances (PFAS). Research is underway to develop sustainable alternatives for removing PFAS from contaminated soil and water . The use of nanostructured and advanced reduction remediation materials is being explored .
properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F10/c10-2-1(9(18,19)7(15)8(16)17)3(11)5(13)6(14)4(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBYJDZKRNITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(=C(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379760 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67899-41-6 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(1,1,2,3,3-pentafluoroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pentafluorophenyl)pentafluoro-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has perfluoro(allylbenzene) demonstrated any potential for catalytic applications?
A: While not a catalyst itself, research indicates that perfluoro(allylbenzene) can be oxidized by a heteroleptic μ-nitrido diiron complex bearing phthalocyanine and octapropylporphyrazine ligands []. This diiron complex, upon reaction with m-chloroperbenzoic acid, forms reactive high-valent diiron oxo species. These oxo species exhibit strong oxidizing capabilities and can facilitate the oxidation of perfluoro(allylbenzene) []. This finding suggests potential avenues for exploring the use of perfluoro(allylbenzene) in catalytic systems involving similar metal complexes and oxidative transformations.
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